molecular formula C11H9F3O2 B1385903 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid CAS No. 886366-13-8

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid

Cat. No.: B1385903
CAS No.: 886366-13-8
M. Wt: 230.18 g/mol
InChI Key: VVUFHHAYGVZPTQ-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C11H9F3O2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 230.19 . The InChI key, which is a unique identifier for the compound, is VVUFHHAYGVZPTQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 230.19 .

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a building block in the synthesis of new molecules. It has also been used as a catalyst for the synthesis of polymers and as a precursor for the synthesis of fluorinated compounds.

Mechanism of Action

Target of Action

The primary targets of 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Once the mode of action is understood, it will be possible to predict the potential effects of this compound.

Advantages and Limitations for Lab Experiments

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid is a useful compound for laboratory experiments due to its ability to act as an electron-withdrawing group and its ability to coordinate with metal ions. It is also easy to synthesize and relatively inexpensive. However, it is not very soluble in water, so it may not be suitable for certain types of experiments.

Future Directions

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid has potential applications in the fields of materials science, drug delivery, and catalysis. It could be used to create new materials with improved properties, such as increased stability and solubility. It could also be used to create new drug delivery systems, as well as catalysts for organic synthesis. Additionally, further research could be done to explore its potential as a ligand in coordination chemistry, as well as its biochemical and physiological effects.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . The safety pictogram GHS07 is associated with this compound, and the signal word is "Warning" . Precautionary statements include P301 + P312 + P330, which advise taking specific actions if the compound is swallowed .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)8-3-1-7(2-4-8)10(5-6-10)9(15)16/h1-4H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUFHHAYGVZPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801202524
Record name 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-13-8
Record name 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886366-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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